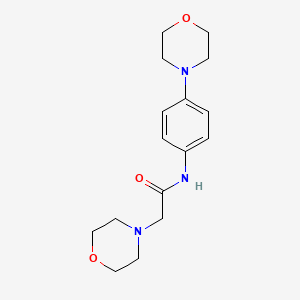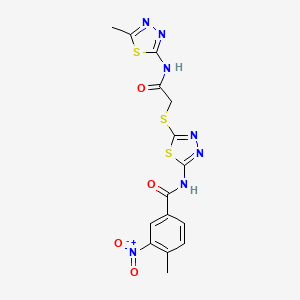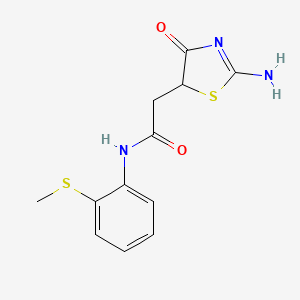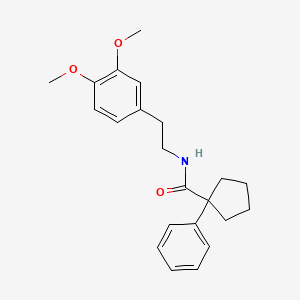
N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide” is a complex organic compound. It contains a formamide group, which is a functional group derived from formic acid, attached to a phenylcyclopentyl group and a 3,4-dimethoxyphenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be of interest include its molecular weight, solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Use in NF-κB Inhibitors
Compounds similar to N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide, such as N-(tetrahydroquinolin-1-yl) amide, can be used as NF-κB inhibitors . These inhibitors could be useful in anticancer drug research .
2. Treatment of Metabolic and Immunological Diseases Retinoid nuclear modulators, which are related to the compound , are important agents for the treatment of metabolic and immunological diseases .
Neuroinflammation Treatment
Lipopolysaccharide (LPS)-induced inflammatory mediators, which are structurally similar to N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide, might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Prevention of Gastric Ulceration
A series of acyl derivatives of 2-(3, 4-dimethoxyphenyl)ethylamine, which is structurally similar to N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide, were synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats .
Use in Muscle Relaxants
3,4-Dimethoxyphenylacetonitrile, a compound related to N-(2-(3,4-Dimethoxyphenyl)ethyl)(phenylcyclopentyl)formamide, is employed as an intermediate in the preparation of the muscle relaxant papaverin .
Synthesis of Modified Diterpene
3,4-Dimethoxyphenylacetonitrile has also been used in the preparation of modified diterpene .
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-19-11-10-17(16-20(19)26-2)12-15-23-21(24)22(13-6-7-14-22)18-8-4-3-5-9-18/h3-5,8-11,16H,6-7,12-15H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZPDDBKHLGPBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene](/img/structure/B2403771.png)
![Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2403772.png)
![2-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2403773.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2403775.png)
![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)

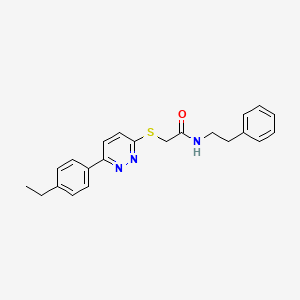
![Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2403783.png)
![2-[4,5-dimethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2403784.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2403785.png)

